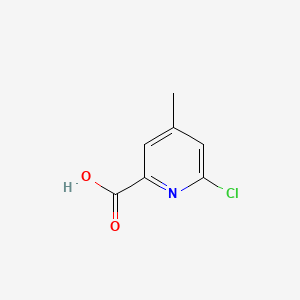

6-Chloro-4-methylpyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIRHQNTRMGBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629523 | |

| Record name | 6-Chloro-4-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324028-95-7 | |

| Record name | 6-Chloro-4-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physicochemical properties is the bedrock of successful drug discovery and development. These properties govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth examination of 6-Chloro-4-methylpyridine-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Our focus extends beyond a mere compilation of data; we aim to deliver a practical understanding of how to measure, interpret, and apply these properties in a research and development setting. The methodologies detailed herein are presented with the causality of experimental choices at the forefront, ensuring a robust and reproducible approach to characterization.

Chemical Identity and Structure

This compound, also known as 6-chloro-4-methylpicolinic acid, belongs to the class of substituted pyridine carboxylic acids.[1][2] The strategic placement of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring imparts a unique combination of electronic and steric features, making it a versatile scaffold in the synthesis of complex bioactive molecules.[1][3]

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 324028-95-7 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Canonical SMILES | CC1=CC(=NC(=C1)Cl)C(=O)O | [2] |

| InChI Key | IDIRHQNTRMGBPJ-UHFFFAOYSA-N | [2] |

The structural arrangement of the substituents is critical to its reactivity and biological activity. The carboxylic acid at the 2-position, adjacent to the ring nitrogen, influences the molecule's acidity and chelation properties. The chlorine atom at the 6-position provides a site for nucleophilic substitution, while the methyl group at the 4-position can be a site for metabolic modification or can influence binding to biological targets.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design and development. These parameters influence solubility, permeability, and ultimately, bioavailability.

Table 2: Physicochemical Data

| Property | Value | Method | Source |

| Physical State | Off-white to yellow crystalline solid | Visual Inspection | [1] |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | 341.8 ± 37.0 °C | Predicted | [4][5] |

| pKa | 3.34 ± 0.10 | Predicted | [5] |

| LogP | 1.16 | Computed | [1] |

| Solubility | Data not available | Experimental | - |

Note: The absence of experimentally determined melting point and solubility data in readily available literature highlights the necessity for the robust experimental protocols detailed in this guide.

Acidity (pKa)

The predicted pKa of 3.34 suggests that this compound is a moderately strong acid.[5] This is a critical parameter as it dictates the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The acidity is primarily attributed to the carboxylic acid group, with the electron-withdrawing nature of the pyridine ring and the chlorine atom enhancing its acidity compared to a simple benzoic acid.

Lipophilicity (LogP)

The computed LogP value of 1.16 indicates a moderate lipophilicity.[1] This property is a key determinant of a drug's ability to cross biological membranes and its distribution within the body. A balanced LogP is often sought in drug candidates to ensure adequate solubility in both aqueous and lipid environments.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research involving this compound, it is crucial to experimentally verify its key physicochemical properties. The following section provides detailed, field-proven methodologies for this purpose.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Determination

Rationale: Solubility is a critical factor for drug absorption and formulation. Determining solubility in various solvents provides a comprehensive profile of the compound's behavior in different environments.

Protocol (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, and methanol.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

Caption: Workflow for experimental solubility determination.

Spectroscopic Analysis

Rationale: Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show signals for the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[6][7]

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 160-185 ppm.[6]

Sample Preparation Protocol for NMR:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and observe the exchangeable acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a calibrated NMR spectrometer.

3.3.2. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[6][7]

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.[6][7]

-

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching vibration, typically below 800 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

Rationale: MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Result:

-

The molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 171.58 g/mol .

-

Characteristic fragmentation patterns, such as the loss of CO₂ or Cl.

Caption: Spectroscopic techniques for structural confirmation.

Synthesis and Reactivity

This compound is typically synthesized through multi-step procedures. One common approach involves the chlorination of 4-methylpyridine-2-carboxylic acid.[1] Another route is the carboxylation of 6-chloro-4-methylpyridine.[1]

The reactivity of this molecule is governed by its functional groups:

-

Carboxylic Acid: Can undergo esterification, amidation, and reduction to the corresponding alcohol.

-

Chloro Substituent: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.

-

Methyl Group: Can be a site for oxidation or other modifications.

Applications in Drug Discovery and Development

Substituted pyridine carboxylic acids are prevalent scaffolds in medicinal chemistry due to their ability to form stable complexes with metal ions and participate in hydrogen bonding interactions with biological targets.[8][9] this compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, including those with potential anti-inflammatory, antimicrobial, and anticancer activities.[1][3][10] Its structural features allow for diverse derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, emphasizing the importance of experimental verification. The detailed protocols for characterization are designed to be robust and reproducible, providing a solid foundation for its application in research and drug development. A thorough understanding and application of the principles outlined in this guide will enable scientists to effectively utilize this versatile building block in the creation of novel therapeutic agents.

References

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed, 2 May 2025. [Link]

-

[Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. PubMed. [Link]

-

(IUCr) Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. International Union of Crystallography, 14 November 2024. [Link]

-

A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]

-

Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. ResearchGate, 26 November 2025. [Link]

-

Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. ACS Figshare, 15 September 2022. [Link]

-

Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate, 6 August 2025. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid. MDPI, 24 February 2023. [Link]

-

Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. De Gruyter. [Link]

-

This compound. PubChem. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database. [Link]

-

This compound. ChemBK. [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

-

6-chloro-4-methylpyridine-3-carboxylic acid. MySkinRecipes. [Link]

- Synthesis of pharmaceutically useful pyridine derivatives.

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

(PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. Googleapis.com. [Link]

-

This compound. Seven Chongqing Chemdad Co.. [Link]

Sources

- 1. This compound | 324028-95-7 | Benchchem [benchchem.com]

- 2. This compound | C7H6ClNO2 | CID 23002381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-methylpyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification and characterization of this molecule. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into spectral interpretation and outlining robust experimental protocols for data acquisition.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol , belongs to the class of substituted pyridine carboxylic acids.[1][3] The pyridine scaffold is a prevalent motif in a vast array of biologically active compounds, and the specific substitution pattern of a chloro group at the 6-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position imparts unique chemical reactivity and potential for molecular interactions. This makes it a valuable intermediate in the synthesis of targeted therapeutics, including protein degrader building blocks.[2]

The precise characterization of this molecule is paramount to ensure the purity and identity of synthetic intermediates and final products in drug development pipelines. This guide serves as a practical resource for scientists, detailing the expected spectroscopic signatures of this compound and the underlying principles for their interpretation.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The arrangement of aromatic protons, the methyl group, the carboxylic acid, and the electron-withdrawing chlorine atom on the pyridine ring gives rise to a distinct set of signals in NMR, characteristic vibrational modes in IR, and a specific fragmentation pattern in MS.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic Proton (H-5) | ~7.8 | Singlet | 1H |

| Aromatic Proton (H-3) | ~7.6 | Singlet | 1H |

| Methyl Protons (-CH₃) | ~2.5 | Singlet | 3H |

Expert Insights: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The downfield chemical shifts of the aromatic protons are a result of the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom. The two aromatic protons are expected to be singlets due to the substitution pattern which minimizes vicinal coupling.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 170 |

| C2 (Pyridine Ring) | 150 - 155 |

| C6 (Pyridine Ring) | 150 - 155 |

| C4 (Pyridine Ring) | 148 - 152 |

| C3 (Pyridine Ring) | 125 - 130 |

| C5 (Pyridine Ring) | 120 - 125 |

| Methyl (-CH₃) | 20 - 25 |

Expert Insights: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[4] The pyridine ring carbons attached to the electronegative nitrogen and chlorine atoms (C2 and C6) are also deshielded. The methyl carbon appears in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-methylpyridine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-Chloro-4-methylpyridine-2-carboxylic acid (C₇H₆ClNO₂), a pivotal heterocyclic building block in contemporary medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific principles that govern the procedural choices. We delve into a robust synthetic methodology, outline state-of-the-art purification techniques, and provide a multi-faceted characterization workflow employing spectroscopic and chromatographic methods. The guide is structured to be a self-validating system, where the success of the synthesis is confirmed by the rigorous analytical data presented.

Introduction and Strategic Importance

This compound, also known as 6-chloro-4-methylpicolinic acid, is a substituted pyridine derivative with a molecular weight of 171.58 g/mol .[1][2] Its strategic importance in the pharmaceutical industry is significant, primarily serving as a key intermediate in the synthesis of more complex bioactive molecules.[1] The pyridinecarboxylic acid scaffold is a privileged structure in drug design due to its ability to engage in various biological interactions, such as hydrogen bonding and metal ion coordination.[1] The presence of a chlorine atom and a methyl group on the pyridine ring modifies the electronic properties and steric profile of the molecule, allowing for fine-tuning of the pharmacological activity of the final drug candidates.[1] Research has highlighted its role as a precursor in the development of agents targeting infectious diseases and cancer, as well as compounds with anti-inflammatory and analgesic properties.[1]

Synthesis Methodology: A Guided Approach

The synthesis of this compound can be approached through several routes. The most common and scalable methods include the direct chlorination of a pyridine precursor or the oxidation of a methyl group on a chlorinated pyridine scaffold.[1] This guide will focus on the oxidation of 2-chloro-4,6-dimethylpyridine, a method noted for its reliability and control.[1]

Retrosynthetic Analysis & Strategy

The chosen synthetic strategy involves the selective oxidation of one of the two methyl groups of 2-chloro-4,6-dimethylpyridine. The methyl group at the 2-position is more sterically hindered by the adjacent chlorine atom, and the electronic effects of the nitrogen atom can influence the reactivity of the methyl groups. However, controlling the oxidation to be selective for one methyl group can be challenging. A common approach is to use a strong oxidizing agent under controlled conditions.

Visualizing the Synthetic Workflow

The overall process from starting material to the final, characterized product is a multi-step workflow that requires careful execution and validation at each stage.

Caption: A high-level overview of the synthesis, purification, and characterization workflow.

Detailed Experimental Protocol: Oxidation of 2-Chloro-4,6-dimethylpyridine

This protocol describes a common method for the synthesis of the target compound.

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Chloro-4,6-dimethylpyridine | C₇H₈ClN | 141.60 | 30342-06-6 | Starting material |

| Potassium Permanganate | KMnO₄ | 158.03 | 7722-64-7 | Oxidizing agent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Acid catalyst |

| Sodium Bisulfite | NaHSO₃ | 104.06 | 7631-90-5 | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | For acidification |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-4,6-dimethylpyridine (14.16 g, 0.1 mol) and 200 mL of deionized water.

-

Oxidation: While stirring vigorously, slowly add potassium permanganate (31.6 g, 0.2 mol) in small portions over a period of 2 hours. The reaction is exothermic; maintain the temperature between 70-80°C using a water bath.

-

Reaction Monitoring: After the addition is complete, continue stirring at 80°C for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by vacuum filtration.

-

Quenching: To the clear filtrate, add a saturated solution of sodium bisulfite until the purple color of any remaining permanganate disappears.

-

Acidification: Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Purification

The crude product obtained from the synthesis may contain unreacted starting materials or side products. Recrystallization is an effective method for purification.

Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Relationship Between Characterization Techniques

The following diagram illustrates how different analytical techniques provide complementary information to build a complete picture of the synthesized molecule.

Caption: Interconnectivity of analytical techniques for molecular characterization.

Spectroscopic and Chromatographic Data

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring, the methyl group, and the carboxylic acid carbonyl group. |

| FT-IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (~1700), C=C and C=N stretches (1400-1600), C-Cl stretch (600-800).[3][4] |

| Mass Spec. | Molecular ion peak [M]+ at m/z 171 and [M+2]+ at m/z 173 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). |

| HPLC | A single major peak indicating high purity. |

Note: Specific chemical shifts in NMR are dependent on the solvent used.

Example HPLC Method (Adapted from related compounds): [5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[2]

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6] Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this important chemical intermediate. The multi-faceted characterization approach ensures the high quality of the synthesized compound, which is crucial for its application in drug discovery and development.

References

- This compound | 324028-95-7 | Benchchem. (URL: )

-

This compound | C7H6ClNO2 | CID 23002381 - PubChem. (URL: [Link])

-

Separation of 6-Methylpicolinic acid-thioamide on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

Sources

- 1. This compound | 324028-95-7 | Benchchem [benchchem.com]

- 2. This compound | C7H6ClNO2 | CID 23002381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. echemi.com [echemi.com]

- 5. Separation of 6-Methylpicolinic acid-thioamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

The Biological Versatility of 6-Chloro-4-methylpyridine-2-carboxylic Acid Derivatives: A Technical Guide for Drug and Agrochemical Development

Abstract

The 6-chloro-4-methylpyridine-2-carboxylic acid scaffold represents a privileged chemical structure, serving as a foundational component in the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of its derivatives, with a primary focus on their applications in the agrochemical and pharmaceutical sectors. We will delve into their potent herbicidal properties, which are primarily mediated through the modulation of the auxin signaling pathway, as well as their significant antimicrobial activities, including their role as succinate dehydrogenase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate the design and implementation of research programs centered on this versatile chemical class.

Introduction: The Chemical and Biological Significance of the Picolinic Acid Core

Picolinic acid, or 2-pyridinecarboxylic acid, and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The strategic incorporation of substituents onto the pyridine ring allows for the fine-tuning of their physicochemical properties and biological targets. The subject of this guide, the this compound core, is a prime example of a scaffold whose derivatives have demonstrated significant potential in both agriculture and medicine. The presence of a chlorine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid at the 2-position provides a unique combination of reactivity, lipophilicity, and hydrogen-bonding capability, making it a valuable starting point for the synthesis of novel bioactive molecules.[2] This guide will provide a comprehensive overview of the key biological activities associated with this scaffold, supported by mechanistic insights, quantitative data, and detailed experimental protocols.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of their biological potential. Several synthetic routes to the core structure have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production.

One common approach involves the oxidation of the corresponding picoline. For instance, 6-chloro-3-fluoro-2-methylpyridine can be oxidized to 6-chloro-3-fluoro-2-picolinic acid using potassium dichromate in the presence of a catalyst system.[3] A general and widely applicable method for the synthesis of picolinic acids is the permanganate oxidation of the corresponding α-picoline.[4]

Derivatization of the this compound core is typically achieved through standard transformations of the carboxylic acid group, such as esterification or amidation. For example, the synthesis of methyl 4-chloropicolinate can be achieved by treating 2-picolinic acid with thionyl chloride to form the acid chloride, followed by reaction with methanol.[5]

General Protocol for the Synthesis of Pyridine Carboxamide Derivatives

The following is a general protocol for the synthesis of pyridine carboxamide derivatives, which are a key class of biologically active compounds derived from this compound. This protocol is based on the condensation reaction between a pyridine carboxylic acid and an appropriate amine.[6]

Step 1: Activation of the Carboxylic Acid The pyridine carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate the subsequent amidation. A common method is the treatment with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF).

Step 2: Amide Bond Formation The activated carboxylic acid derivative is then reacted with the desired amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The reaction is typically carried out at room temperature or with gentle heating.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is washed with aqueous solutions to remove unreacted reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by techniques such as column chromatography or recrystallization to yield the desired pyridine carboxamide.

Herbicidal Activity: Modulation of the Auxin Signaling Pathway

A significant body of research has focused on the development of this compound derivatives as herbicides.[7][8][9][10][11] These compounds often exhibit potent, broad-spectrum herbicidal activity, and their mechanism of action is primarily attributed to their function as synthetic auxins.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins, including picolinic acid derivatives, mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, and ultimately, plant death. The core of the auxin signaling pathway involves the interaction of three main protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins bind to and repress the activity of ARF transcription factors, which are responsible for regulating the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the transcription of genes that regulate plant growth and development. The overstimulation of this pathway by synthetic auxins leads to the herbicidal effect.

Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal efficacy of this compound derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and modifications to the carboxylic acid group. For instance, the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid has been shown to be a successful strategy for discovering novel synthetic auxin herbicides.[7] The substitution pattern on the pyrazolyl ring itself can further modulate the activity, with certain substitutions leading to compounds with IC₅₀ values significantly lower than commercial herbicides like picloram and halauxifen-methyl.[11]

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal activity of selected 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives against the root growth of Arabidopsis thaliana.

| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM)[11] |

| V-2 | CF₃ | 4-Me | 0.04 |

| V-7 | CH₃ | 4-Cl | 0.03 |

| V-8 | CH₃ | 4-F | 0.05 |

| Picloram | - | - | 1.25 |

| Halauxifen-methyl | - | - | 1.52 |

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is a standard method for evaluating the herbicidal activity of compounds by measuring their effect on the root growth of the model plant Arabidopsis thaliana.[12][13]

1. Seed Sterilization and Plating:

-

Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse with sterile water five times.

-

Suspend the sterilized seeds in sterile 0.1% agar and plate them on Murashige and Skoog (MS) medium supplemented with the test compound at various concentrations.

2. Stratification and Germination:

-

Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber with a controlled light and temperature cycle (e.g., 16 hours light/8 hours dark at 22°C).

3. Root Length Measurement:

-

After a set period of growth (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.

4. Data Analysis:

-

Calculate the percentage of root growth inhibition for each concentration relative to a solvent control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of root growth) by fitting the data to a dose-response curve.

Antimicrobial Activity: A Dual Threat to Bacteria and Fungi

Derivatives of this compound have also demonstrated significant antimicrobial properties, exhibiting both antibacterial and antifungal activities. This dual activity makes them attractive candidates for the development of new antimicrobial agents for both agricultural and clinical applications.

Antifungal Activity: Inhibition of Succinate Dehydrogenase

A key mechanism of antifungal action for many pyridine carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[6][14] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the respiratory chain, catalyzing the oxidation of succinate to fumarate.

By binding to the ubiquinone-binding site of the SDH complex, these inhibitors block the transfer of electrons from succinate to the rest of the electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

The antifungal activity of pyridine carboxamide derivatives is highly dependent on their chemical structure. Modifications to the amide portion of the molecule, as well as substitutions on the pyridine ring, can significantly impact their potency and spectrum of activity. For example, the introduction of a diarylamine-modified scaffold has been shown to yield compounds with good in vitro and in vivo antifungal activity.[6]

The following table presents the in vitro antifungal activity of selected pyridine carboxamide derivatives against various plant pathogenic fungi.

| Compound ID | R Substituent | Botrytis cinerea MIC (µg/mL)[6] | Rhizoctonia solani MIC (µg/mL) |

| 3f | 6-Chloro | >50 | >50 |

| Thifluzamide | - | 12.5 | 6.25 |

Note: More extensive quantitative data for a broader range of derivatives is needed to establish a comprehensive SAR.

This protocol is a standard method for assessing the in vitro antifungal activity of a compound by measuring its effect on the growth of fungal mycelium.[4][15][16]

1. Media Preparation:

-

Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

-

While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the amended media into sterile petri dishes.

2. Inoculation:

-

From a fresh, actively growing culture of the target fungus, cut a small plug of mycelium (e.g., 5 mm in diameter) from the edge of the colony.

-

Place the mycelial plug in the center of each agar plate.

3. Incubation:

-

Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) in the dark.

4. Measurement and Data Analysis:

-

After a defined incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to a solvent control.

-

Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) from a dose-response curve.

Antibacterial Activity

In addition to their antifungal properties, certain derivatives of pyridine carboxylic acids have shown promising antibacterial activity.[2][15] The exact mechanism of action for the antibacterial effects of this compound derivatives is not as well-defined as their herbicidal and antifungal mechanisms. However, research on related pyridine-containing compounds suggests that their antibacterial activity may arise from various mechanisms, including the inhibition of essential enzymes or the disruption of cell membrane integrity. For instance, some pyridone-carboxylic acids are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[15]

The following table presents the minimum inhibitory concentration (MIC) values of selected pyridine derivatives against representative Gram-positive and Gram-negative bacteria.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyridone-carboxylic acids | Staphylococcus aureus | 0.1 - >100 | [15] |

| Pyridone-carboxylic acids | Escherichia coli | 0.2 - >100 | [15] |

| Pyridone-carboxylic acids | Pseudomonas aeruginosa | 0.78 - >100 | [15] |

The broth microdilution method is a standard and widely used technique to determine the MIC of an antibacterial agent.[6][17]

1. Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB).

2. Serial Dilutions:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the growth medium to obtain a range of concentrations.

3. Inoculum Preparation:

-

Grow the target bacterial strain overnight in the appropriate broth.

-

Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized inoculum in the growth medium to achieve the final desired inoculum density in the wells (typically 5 x 10⁵ CFU/mL).

4. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and promising class of biologically active compounds. Their demonstrated efficacy as both herbicides and antimicrobial agents highlights their potential for addressing critical challenges in agriculture and human health. The well-elucidated auxinic mechanism of their herbicidal activity provides a solid foundation for the rational design of new and improved weed control agents. Similarly, the identification of succinate dehydrogenase as a key target for their antifungal activity opens avenues for the development of novel fungicides.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships for all identified biological activities will be crucial for optimizing the potency and selectivity of these compounds. Further investigation into the specific molecular targets of their antibacterial activity is warranted to fully understand their potential as therapeutic agents. Additionally, studies on the environmental fate and toxicological profiles of these compounds will be essential for their safe and sustainable application. The continued exploration of the this compound scaffold is poised to yield a new generation of valuable agrochemicals and pharmaceuticals.

References

- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. BenchChem.

- BenchChem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154. BenchChem.

-

Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Liu, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(1), 237. [Link]

- ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides.

- ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.

- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

- PubMed. (2022).

- ResearchGate. (n.d.). General structures of commercial succinate dehydrogenase inhibitor fungicides and some representatives.

- PubMed Central. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central.

- Wikipedia. (n.d.).

- Amanote Research. (n.d.). Quantitative Structure-Activity Relationships of 2-Chloropyridine-3-Carboxamide Fungicides. Amanote Research.

- BenchChem. (2025). Furametpyr's Inhibition of Succinate Dehydrogenase: A Technical Whitepaper. BenchChem.

- MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.

- RSC Publishing. (2024). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Publishing.

- Slideshare. (n.d.). Inhibition of succinic acid dehydronase. Slideshare.

- PubMed. (1984). Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent. PubMed.

- BenchChem. (n.d.). This compound | 324028-95-7. BenchChem.

- Organic Syntheses. (n.d.). picolinic acid hydrochloride. Organic Syntheses.

- Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.

- ChemicalBook. (n.d.).

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- UMN Extension. (n.d.). Seedling growth inhibitor herbicides. UMN Extension.

- IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- PubMed Central. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PubMed Central.

- PubMed. (n.d.). A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity. PubMed.

- ChemicalBook. (n.d.).

- Wikipedia. (n.d.). Genetically modified crops. Wikipedia.

- PubMed Central. (2006).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyridone-carboxylic Acids as Antibacterial Agents. I. Synthesis and Antibacterial Activity of 1-Alkyl-1, 4-dihydro-4-oxo-1, 8-and 1, 6-naphthyridine-3-carboxylic Acids [jstage.jst.go.jp]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 17. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6-Chloro-4-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Chloro-4-methylpyridine-2-carboxylic acid, a substituted pyridine derivative, has emerged as a compound of significant interest within the scientific community, demonstrating a spectrum of biological activities. This technical guide provides a comprehensive exploration of its potential mechanisms of action, synthesizing current knowledge derived from analogous compounds and theoretical frameworks. While direct, in-depth studies on this specific molecule are nascent, this paper will elucidate two primary, well-supported hypothetical mechanisms: the inhibition of prolyl 4-hydroxylase and the disruption of microbial cell wall synthesis. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured understanding of the compound's potential therapeutic applications and guiding future experimental design.

Introduction: The Chemical and Biological Landscape of a Promising Molecule

This compound (C₇H₆ClNO₂) is a heterocyclic compound featuring a pyridine ring scaffold, a substitution pattern that has proven to be a cornerstone in the development of numerous therapeutic agents.[1] Its structure, characterized by a carboxylic acid group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 4-position, bestows upon it a unique electronic and steric profile that dictates its biological interactions.

Initial investigations have revealed that this compound exhibits notable antimicrobial properties, displaying both antibacterial and antifungal activities.[2] This has positioned the compound as a potential candidate for the development of novel anti-infective agents. Furthermore, its structural resemblance to known enzyme inhibitors, particularly those targeting metalloenzymes, suggests a broader therapeutic potential that extends beyond antimicrobial applications.

This guide will now delve into the two most plausible mechanisms of action, providing a detailed analysis of the underlying biochemical pathways and the experimental evidence that supports these hypotheses.

The Prolyl 4-Hydroxylase Inhibition Hypothesis: A Gateway to Anti-Fibrotic and Anti-Cancer Therapies

A compelling body of evidence points towards the potential of this compound to function as an inhibitor of prolyl 4-hydroxylase (P4H). P4H is a critical enzyme in human physiology, responsible for the post-translational hydroxylation of proline residues within collagen, a process essential for the stability of the collagen triple helix.[3] The dysregulation of P4H activity is implicated in a range of pathologies, most notably in fibrotic diseases and cancer, where excessive collagen deposition contributes to disease progression.[4]

Structural Analogy to Known P4H Inhibitors

The pyridine-2-carboxylic acid moiety is a well-established pharmacophore for the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases, a superfamily of enzymes to which P4H belongs.[5] Several pyridine dicarboxylic acids have been identified as potent inhibitors of P4H, acting as competitive inhibitors with respect to the co-substrate 2-oxoglutarate.[5] The carboxylic acid group of these inhibitors is believed to chelate the active site Fe(II) ion, mimicking the binding of 2-OG. The substituents on the pyridine ring of this compound, namely the chlorine and methyl groups, likely modulate the compound's binding affinity and selectivity for the enzyme's active site.

The Signaling Pathway of P4H Inhibition

The proposed mechanism of P4H inhibition by this compound would involve its binding to the active site of the enzyme, thereby preventing the hydroxylation of proline residues in procollagen chains. This would lead to the formation of unstable procollagen molecules that are unable to fold into the stable triple-helical conformation and are subsequently degraded intracellularly. The net result is a reduction in the secretion of mature collagen into the extracellular matrix.

Figure 1: Proposed signaling pathway of P4H inhibition.

Experimental Validation: A Roadmap for Researchers

To rigorously test the P4H inhibition hypothesis, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Experimental Protocol 1: In Vitro P4H Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on recombinant human P4H activity.

-

Methodology:

-

Utilize a well-established in vitro P4H assay, such as one that measures the decarboxylation of 2-oxo[1-¹⁴C]glutarate.

-

Incubate varying concentrations of the test compound with recombinant human P4H, a peptide substrate (e.g., (Pro-Pro-Gly)₁₀), FeSO₄, 2-oxoglutarate, and ascorbate.

-

Measure the amount of ¹⁴CO₂ released to determine the rate of the P4H-catalyzed reaction.

-

Calculate the IC₅₀ value of the compound.

-

-

Expected Outcome: A dose-dependent inhibition of P4H activity, confirming a direct interaction between the compound and the enzyme.

Experimental Protocol 2: Cellular Collagen Synthesis Assay

-

Objective: To assess the effect of the compound on collagen synthesis in a cellular context.

-

Methodology:

-

Culture human dermal fibroblasts or other collagen-producing cell lines.

-

Treat the cells with various concentrations of this compound.

-

Metabolically label the cells with [³H]proline.

-

Measure the incorporation of [³H]hydroxyproline into newly synthesized collagen by separating proline and hydroxyproline via ion-exchange chromatography.

-

-

Expected Outcome: A reduction in the ratio of [³H]hydroxyproline to [³H]proline, indicating an inhibition of prolyl hydroxylation in a cellular environment.

| Parameter | Experimental Assay | Expected Result for P4H Inhibition |

| IC₅₀ | In Vitro P4H Enzyme Inhibition Assay | Low micromolar to nanomolar range |

| [³H]hydroxyproline / [³H]proline ratio | Cellular Collagen Synthesis Assay | Dose-dependent decrease |

The Antimicrobial Mechanism: Disrupting the Microbial Fortress

The observed antibacterial and antifungal activities of this compound suggest a mechanism that targets fundamental microbial processes.[2] A plausible hypothesis is the disruption of microbial cell wall synthesis, a well-established target for many successful antimicrobial agents.

The Rationale for Cell Wall Synthesis Inhibition

The microbial cell wall is a rigid, protective layer that is essential for maintaining cell shape and integrity, particularly in the face of osmotic stress. Its biosynthesis is a complex, multi-step process involving a series of enzymatic reactions that are unique to microbes and absent in host organisms, making it an ideal target for selective toxicity. The presence of the chlorine atom and the carboxylic acid group on the pyridine ring of this compound may facilitate its interaction with key enzymes involved in this pathway.[2]

A Putative Model of Action

While the precise molecular target within the cell wall synthesis pathway remains to be identified, a general model can be proposed. The compound may act as an inhibitor of one or more of the transpeptidases or transglycosylases, enzymes responsible for the cross-linking of peptidoglycan chains in bacteria or the synthesis of glucan and chitin in fungi. The carboxylic acid moiety could potentially mimic a substrate or bind to a critical residue in the enzyme's active site, while the overall structure of the molecule could provide the necessary specificity.

Figure 2: Hypothetical workflow of antimicrobial action.

A Framework for Mechanistic Elucidation

To dissect the antimicrobial mechanism of action, a systematic approach is required. The following experimental workflow outlines key steps to identify the molecular target and validate the proposed mechanism.

Experimental Protocol 3: Target Identification Workflow

-

Objective: To identify the specific molecular target of this compound in a model microbial organism.

-

Methodology:

-

Step 1: Minimum Inhibitory Concentration (MIC) Determination: Establish the MIC of the compound against a panel of clinically relevant bacteria and fungi.

-

Step 2: Macromolecular Synthesis Assays: Determine the effect of the compound at its MIC on the synthesis of DNA, RNA, protein, and cell wall precursors using radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, [³H]leucine, and N-acetyl-[¹⁴C]glucosamine). A specific inhibition of cell wall precursor incorporation would support the hypothesis.

-

Step 3: Target-Based Screening or Affinity Chromatography: If a specific enzyme family is suspected (e.g., penicillin-binding proteins), perform in vitro assays with purified enzymes. Alternatively, immobilize the compound on a solid support and use it as bait to pull down its binding partners from a microbial cell lysate, followed by identification of the bound proteins using mass spectrometry.

-

-

Expected Outcome: Identification of a specific enzyme or protein that is directly inhibited by the compound, leading to the observed antimicrobial effect.

Conclusion and Future Directions

This compound represents a molecule with significant therapeutic potential, underscored by two compelling, albeit hypothetical, mechanisms of action. The structural similarities to known P4H inhibitors suggest its utility in the treatment of fibrotic diseases and cancer, while its demonstrated antimicrobial activity positions it as a promising lead for the development of novel anti-infectives.

The in-depth technical guide presented here provides a solid foundation for the scientific community to build upon. The proposed experimental protocols offer a clear path forward for validating these hypotheses and elucidating the precise molecular interactions that govern the biological activity of this intriguing compound. Future research should focus on the execution of these experiments, with a particular emphasis on target identification and validation. A deeper understanding of the mechanism of action of this compound will undoubtedly accelerate its journey from a promising molecule to a potential therapeutic agent.

References

-

PubChem. This compound | C7H6ClNO2 | CID 23002381. [Link]

-

Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807. [Link]

-

Franklin, T. J., & Cook, M. J. (1987). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. Biochemical Journal, 245(3), 713–717. [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 123-145. [Link]

-

Sakagami, Y., et al. (1999). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Biological & Pharmaceutical Bulletin, 22(11), 1234–1236. [Link]

-

Chitty, J. L., et al. (2022). Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. Cancers, 14(15), 3798. [Link]

-

Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106–124. [Link]

-

Lee, C. M., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934–3942. [Link]

-

Lee, J. H., et al. (2006). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 16(15), 4015–4018. [Link]

-

da Silva, A. B., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 15, 1369493. [Link]

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 123-145. [Link]

-

Myllyharju, J. (2009). Prolyl 4-hydroxylases, the key enzymes of collagen biosynthesis. Matrix Biology, 28(6), 323–331. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 324028-95-7 | Benchchem [benchchem.com]

- 3. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-4-methylpyridine-2-carboxylic Acid for Advanced Research and Development

Introduction

6-Chloro-4-methylpyridine-2-carboxylic acid is a substituted pyridine derivative recognized for its significant role as a versatile intermediate and building block in organic synthesis and medicinal chemistry. Its structural framework, featuring a pyridine core functionalized with a carboxylic acid, a methyl group, and a reactive chlorine atom, makes it a valuable precursor for the synthesis of complex heterocyclic molecules.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in drug discovery and chemical research. The strategic placement of its functional groups allows for a wide range of chemical transformations, positioning it as a key component in the development of novel pharmaceutical agents, particularly those targeting infectious diseases and inflammatory conditions.[1]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][3] |

| Synonyms | 6-Chloro-4-methylpicolinic acid, 6-Chloro-4-methyl-2-pyridinecarboxylic acid | [2][3][4] |

| CAS Number | 324028-95-7 | [1][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=NC(=C1)Cl)C(=O)O | [3] |

| InChIKey | IDIRHQNTRMGBPJ-UHFFFAOYSA-N |[3] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white to yellow solid/crystalline powder | [1] |

| Boiling Point | 341.8 ± 37.0 °C (Predicted) | [4][5] |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 3.34 ± 0.10 (Predicted) | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, well-ventilated place. |[4] |

Synthesis and Purification

The primary and most scalable method for producing this compound is through the selective chlorination of its parent compound, 4-methylpyridine-2-carboxylic acid.[1]

Synthetic Pathway: Direct Chlorination

The core of this synthesis involves the regioselective introduction of a chlorine atom at the 6-position of the pyridine ring. This position is susceptible to nucleophilic substitution, but direct chlorination using potent agents like thionyl chloride (SOCl₂) or chlorine gas is an effective approach. The reaction must be carefully controlled to prevent over-chlorination and other side reactions.[1]

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

This protocol describes a general laboratory-scale synthesis.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-methylpyridine-2-carboxylic acid (1 equivalent).

-

Inert Atmosphere: Purge the system with dry nitrogen gas. This is crucial to prevent side reactions with atmospheric moisture, especially when using moisture-sensitive reagents like thionyl chloride.

-

Reaction: Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the flask at a controlled temperature (e.g., 0°C). The excess thionyl chloride can serve as both the reagent and the solvent.

-

Reflux: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

-

Isolation: The solid product will precipitate out of the aqueous solution. Isolate the crude product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity compound.

Applications in Drug Discovery and Development

The unique trifunctional structure of this compound makes it a highly valuable scaffold in medicinal chemistry. The pyridine ring is a common motif in bioactive molecules, and the carboxylic acid, chlorine, and methyl groups offer distinct points for chemical modification.[1][2]

Role as a Pharmaceutical Intermediate

The compound serves as a key building block for more complex molecules.[1]

-

Carboxylic Acid Group: Acts as a handle for forming amides, esters, and other derivatives.[2]

-

Chlorine Atom: Can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups (e.g., amines, ethers, thiols) to explore the chemical space around the core scaffold.[1]

-

Methyl Group: Can be functionalized or can provide steric and electronic influence on the molecule's interaction with biological targets.[2]

Its application has been explored in the synthesis of anti-inflammatory drugs, analgesics, and agents targeting infectious diseases.[1]

Reported Biological Activity

Preliminary research indicates that this compound itself exhibits antimicrobial properties, showing both antibacterial and antifungal activities against a range of pathogens.[1] This inherent bioactivity adds to its appeal as a lead structure for the development of new anti-infective agents.

Caption: Conceptual role in drug development.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature.

GHS Hazard Classification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).[3]

Table 3: GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Handling Practices: Avoid breathing dust, fumes, or vapors.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[7]

First Aid Procedures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store under an inert atmosphere.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a compound of significant strategic importance for researchers in synthetic and medicinal chemistry. Its well-defined structure, coupled with multiple reactive sites, provides a robust platform for the design and synthesis of novel molecules with therapeutic potential. While its utility is clear, the compound's hazardous properties demand rigorous adherence to safety and handling protocols to ensure safe and effective use in the laboratory.

References

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

ChemBK. (n.d.). CAS 324028-95-7. Retrieved January 4, 2026, from [Link]

-

Autech Industry Co.,Limited. (n.d.). This compound 324028-95-7. Retrieved January 4, 2026, from [Link]

-

MySkinRecipes. (n.d.). 6-chloro-4-methylpyridine-3-carboxylic acid. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.

-

ZaiQi Bio-Tech. (n.d.). 6-Chloro-3-methyl-pyridine-2-carboxylic acid| CAS No:1201924-32-4. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methylpyridine-3-carboxylic acid. Retrieved January 4, 2026, from [Link]

-

Chemdad. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2195. [Link]

- Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride.

Sources

- 1. This compound | 324028-95-7 | Benchchem [benchchem.com]

- 2. CAS 324028-95-7: 6-Chloro-4-methyl-2-pyridinecarboxylic ac… [cymitquimica.com]

- 3. This compound | C7H6ClNO2 | CID 23002381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-methylpyridine-2-carboxylic acid, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates its physicochemical properties, outlines detailed synthetic pathways, explores its chemical reactivity, and discusses its current and potential applications, with a focus on drug discovery. This guide is intended to serve as a critical resource for scientists engaged in the design and synthesis of novel bioactive molecules.